molecular formula C18H17N3O2 B2713013 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2035007-05-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2713013
CAS No.: 2035007-05-5
M. Wt: 307.353
InChI Key: JGYKAVJNFABWDK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound designed for research purposes, integrating multiple pharmacologically active motifs into a single chemical entity. Its structure features a cinnamamide backbone, a scaffold well-documented for its broad biological activities. Cinnamamide derivatives have demonstrated significant antimicrobial properties , with studies showing they can exert their effects through mechanisms such as plasma membrane disruption in pathogenic fungi and bacteria . Furthermore, the cinnamoyl moiety, characterized by its α,β-unsaturated carbonyl system, can act as a Michael acceptor. This feature is central to the activity of various electrophilic Nrf2 activators , which work by modifying cysteine residues on the Keap1 protein, leading to the upregulation of cellular antioxidant defense systems . The compound is further functionalized with a furan and a pyrazole heterocycle. The pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse biological profile, including anti-inflammatory, antimicrobial, and antiviral activities . Specifically, furan-2-ylmethylene hydrazine derivatives have been investigated as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro) , a key enzyme for viral replication . The integration of these fragments suggests potential for multi-target mechanisms of action. This product is intended for use in early-stage biochemical and pharmacological research, including but not limited to: screening for antimicrobial and antiviral agents, investigating the Nrf2-ARE pathway, and exploring structure-activity relationships in medicinal chemistry. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKAVJNFABWDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
    • IC50_{50} Values :
      • HepG2: 5.23 µM
      • MCF-7: 4.67 µM

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cell lines. The results are summarized in the following table:

Cell LineIC50_{50} (µM)Mechanism
HepG25.23Apoptosis induction, G1 phase arrest
MCF-74.67Apoptosis induction, G0/G1 phase arrest
A5496.12Apoptosis via mitochondrial pathway

Study 1: Antiproliferative Effects on HepG2 Cells

In a study published in Pharmaceutical Research, researchers synthesized several cinnamamide derivatives, including this compound. The compound exhibited potent antiproliferative activity against HepG2 cells with an IC50_{50} value of 5.23 µM. Flow cytometry analysis indicated that treatment with the compound led to an increased population of cells in the G1 phase, suggesting cell cycle arrest.

Study 2: Mechanism of Induction of Apoptosis

Another investigation focused on the apoptotic mechanisms induced by this compound in MCF-7 breast cancer cells. The study demonstrated that the compound significantly upregulated pro-apoptotic markers (Bax and p53) while downregulating anti-apoptotic markers (Bcl-2). This shift in expression levels supports the intrinsic pathway of apoptosis.

Pharmacological Implications

The findings suggest that this compound has potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation effectively. Further research into its pharmacokinetics and potential side effects is warranted to evaluate clinical applicability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several classes of molecules:

Compound Name Core Structure Substituents Key Differences Potential Applications Reference
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Propanamide Indole, fluoro-biphenyl Replaces furan with indole; biphenyl instead of cinnamamide Neuroactive or anticancer agents (inferred from indole’s biological relevance)
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) Acetamide Pyrazole, chloro, dimethylphenyl Chloroacetamide backbone; lacks furan and cinnamamide Herbicide (agrochemical use)
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Benzamide Triazole, dibenzylamino Triazole instead of pyrazole; additional amino and benzyl groups Targeted drug delivery (amide-linked conjugates)
2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...phenyl)acetamide (Compound 189) Acetamide Bis(difluoromethyl)pyrazole, complex aryl chain Fluorinated pyrazole; extended hydrophobic chain Antifungal or kinase inhibition (fluorine enhances bioavailability)

Key Observations :

  • Heterocyclic Influence : Pyrazole and furan contribute to hydrogen bonding and π-π interactions, critical for target binding. Fluorinated pyrazoles (e.g., in Compound 189) enhance metabolic stability .
  • Amide Backbone : Cinnamamide’s extended conjugation may improve UV absorption or redox properties compared to acetamide or propanamide derivatives .

Comparison of Methods :

  • Catalysts : uses CuI/Na ascorbate for click chemistry, whereas relies on SNAr without catalysts.
Pharmacological and Functional Insights

While direct data for the target compound are lacking, insights from analogs include:

  • Drug Likeliness : Fluorinated pyrazoles () and indole derivatives () exhibit enhanced blood-brain barrier penetration and kinase inhibition, respectively .

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